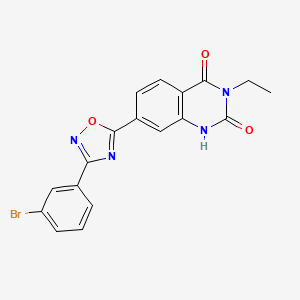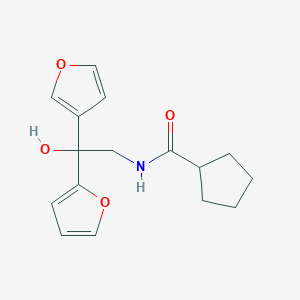
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have antiproliferative activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is that it has been shown to have antiproliferative activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.
Future Directions
There are several future directions for research on 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine. One direction is to further investigate the mechanism of action of this compound. This will provide a better understanding of how this compound works and may lead to the development of more effective drugs. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. This may lead to the development of more effective and less toxic treatment options for cancer patients. Finally, further research is needed to investigate the potential use of this compound in other disease areas, such as inflammatory diseases and neurological disorders.
Synthesis Methods
The synthesis of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been reported in the literature using various methods. One of the methods involves the reaction of 4,6-dimethoxypyrimidine-2-amine with N-methyl-1-pyrrolidin-2-one in the presence of sodium hydride and 2-bromo-1-(pyrazin-2-yl)ethanone. Another method involves the reaction of 4,6-dimethoxypyrimidine-2-amine with N-methyl-3-azetidinone in the presence of sodium hydride and 2-bromo-1-(pyrazin-2-yl)ethanone.
Scientific Research Applications
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have inhibitory activity against various enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been shown to have antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19(14-17-12(21-2)6-13(18-14)22-3)10-8-20(9-10)11-7-15-4-5-16-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMTXLMHPPGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=CC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)




![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)
![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)
